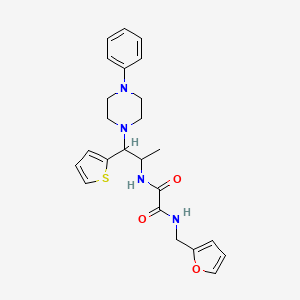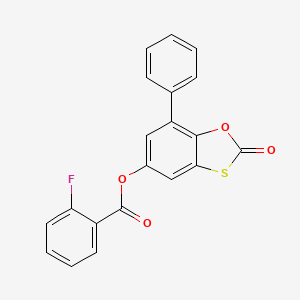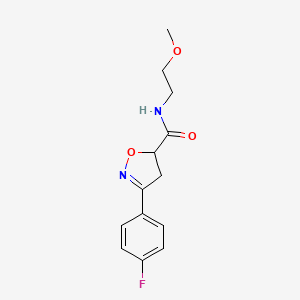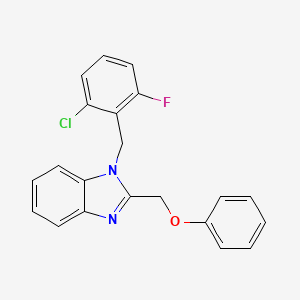![molecular formula C28H34N4O4S B11423777 N'-[(2-Methoxyphenyl)methyl]-N-{1-[4-(4-methoxyphenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}ethanediamide](/img/structure/B11423777.png)
N'-[(2-Methoxyphenyl)methyl]-N-{1-[4-(4-methoxyphenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2-Methoxyphenyl)methyl]-N-{1-[4-(4-methoxyphenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenyl, piperazine, and thiophene groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-Methoxyphenyl)methyl]-N-{1-[4-(4-methoxyphenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}ethanediamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable alkylating agent to introduce the thiophene group.
Coupling with 2-Methoxybenzylamine: The intermediate product is then coupled with 2-methoxybenzylamine under appropriate conditions to form the desired ethanediamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For controlled synthesis and scalability.
Automated Purification Systems: To ensure consistency and efficiency in the purification process.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-Methoxyphenyl)methyl]-N-{1-[4-(4-methoxyphenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the piperazine ring could lead to various hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may be investigated for its interactions with various biomolecules, potentially serving as a ligand in receptor studies.
Medicine
In medicine, researchers might explore its pharmacological properties, including its potential as a therapeutic agent for certain conditions.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N’-[(2-Methoxyphenyl)methyl]-N-{1-[4-(4-methoxyphenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}ethanediamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-methylpropanamide
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, N’-[(2-Methoxyphenyl)methyl]-N-{1-[4-(4-methoxyphenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}ethanediamide stands out due to its combination of methoxyphenyl, piperazine, and thiophene groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H34N4O4S |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]oxamide |
InChI |
InChI=1S/C28H34N4O4S/c1-20(30-28(34)27(33)29-19-21-7-4-5-8-24(21)36-3)26(25-9-6-18-37-25)32-16-14-31(15-17-32)22-10-12-23(35-2)13-11-22/h4-13,18,20,26H,14-17,19H2,1-3H3,(H,29,33)(H,30,34) |
InChI Key |
HJXORNLTGJUSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11423699.png)
![5-butyl-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423708.png)


![2-[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11423729.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/structure/B11423732.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11423736.png)
![4-methyl-N-{3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11423750.png)

![2-(ethylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11423756.png)
![5-(4-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11423764.png)
![8-[3-(benzyloxy)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423772.png)
![2-{3-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11423776.png)

